
L-Talose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Talose-13C is a carbon isotope-labeled form of L-Talose, a rare sugar that belongs to the group of L-hexoses. The compound is labeled with the stable isotope carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-Talose-13C typically involves the chemical synthesis of L-Talose followed by the incorporation of the carbon-13 isotope. One common method involves the use of D-xylose as a starting material, which is then reacted with a carbon-13 isotopically labeled compound under specific reaction conditions . The synthesis process may vary depending on the desired isotopic labeling and the experimental conditions.
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and high cost of L-hexoses. advances in enzymatic production methods have been explored. The Izumoring strategy, which involves the use of ketose 3-epimerases and aldose isomerases, has been employed to convert D-hexoses to their L-forms, including L-Talose .
化学反応の分析
Types of Reactions
L-Talose-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction of this compound yields alditols.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic catalysts are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: L-Talonic acid
Reduction: L-Talitol
Substitution: Various glycosides and derivatives
科学的研究の応用
L-Talose-13C has a wide range of scientific research applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope labeling allows for detailed structural and metabolic studies using NMR.
Metabolic Pathway Studies: This compound is used to trace and identify metabolic pathways in biological systems.
Drug Development: The compound is used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biological Research: This compound is used in studies involving carbohydrate metabolism and enzyme activity.
作用機序
The mechanism of action of L-Talose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes and enzyme activities . The molecular targets and pathways involved include glucose transport, pentose metabolism, and the tricarboxylic acid cycle .
類似化合物との比較
Similar Compounds
- L-Sorbose
- L-Psicose
- L-Tagatose
- L-Fructose
- L-Gulose
- L-Idose
- L-Galactose
- L-Altrose
- L-Allose
- L-Mannose
- L-Glucose
Uniqueness
L-Talose-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable for NMR spectroscopy and metabolic studies. Unlike other L-hexoses, the isotope labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-KAKKWTBXSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


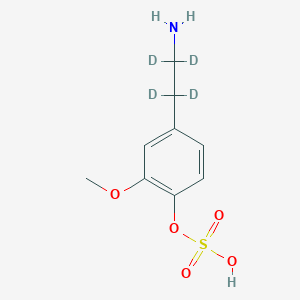

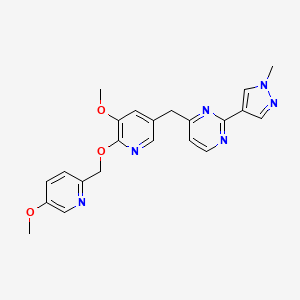
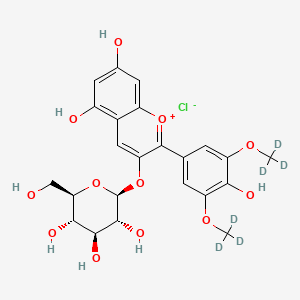
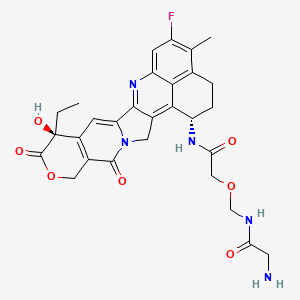

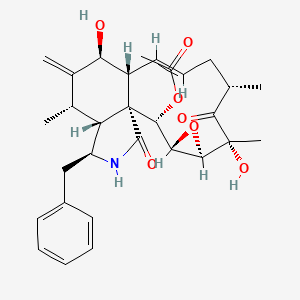
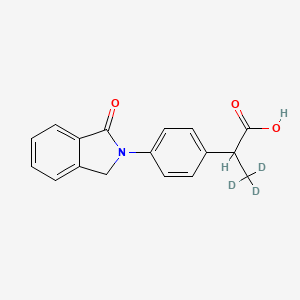
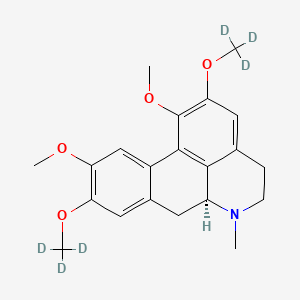
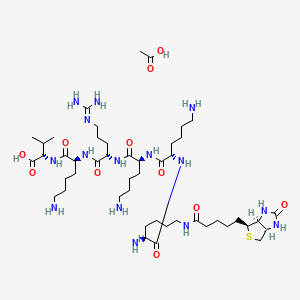
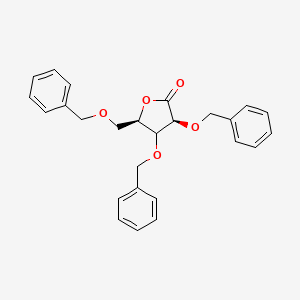

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

